Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17448968
InChI: InChI=1S/C19H27NO6/c1-18(2,3)25-16(23)13-9-7-12(8-10-13)11-14(15(21)22)20-17(24)26-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,22)/t14-/m0/s1
SMILES:
Molecular Formula: C19H27NO6
Molecular Weight: 365.4 g/mol

Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine

CAS No.:

Cat. No.: VC17448968

Molecular Formula: C19H27NO6

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine -

Specification

Molecular Formula C19H27NO6
Molecular Weight 365.4 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid
Standard InChI InChI=1S/C19H27NO6/c1-18(2,3)25-16(23)13-9-7-12(8-10-13)11-14(15(21)22)20-17(24)26-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,22)/t14-/m0/s1
Standard InChI Key JQJBYNUASUPTSZ-AWEZNQCLSA-N
Isomeric SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine (C₁₉H₂₇NO₆·C₁₂H₂₃N) features a phenylalanine backbone modified at the para position with a tert-butyloxycarbonyl group. The Boc moiety (-O(C=O)OC(CH₃)₃) protects the amino group during synthetic procedures, while the dicyclohexylammonium salt form enhances solubility in organic solvents . The compound’s stereochemistry is defined by its L-configuration, critical for maintaining biological compatibility in peptide chains.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₇NO₆·C₁₂H₂₃N
Optical Rotation ([α]₂₀D)+34 ± 2° (c=1 in MeOH)
Salt FormDicyclohexylammonium

Synthetic Routes

Physicochemical and Spectroscopic Properties

Stability and Reactivity

Table 2: Thermal and Solubility Data

PropertyValueSource
Melting Point147°C (decomposition)
Solubility in DMF250 mg/mL
Stability in TFAFull deprotection in 30 min

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups: a carbonyl stretch at 1,715 cm⁻¹ (Boc C=O) and aromatic C-H bends at 745 cm⁻¹ . Nuclear magnetic resonance (¹H NMR, DMSO-d₆) displays characteristic tert-butyl singlet at δ 1.38 ppm and phenylalanine β-proton multiplet at δ 3.12–3.25 ppm .

Applications in Peptide Science and Drug Development

Peptide Synthesis

As a protective group, the Boc moiety prevents unwanted side-chain interactions during solid-phase peptide synthesis (SPPS). Its orthogonality to Fmoc/t-Bu strategies enables sequential deprotection, facilitating the construction of complex peptides like β-amyloid fragments . A 2024 study reported a 92% coupling efficiency using Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine in a 15-mer antimicrobial peptide, outperforming Fmoc-based analogues .

Prodrug Design

In oncology, this derivative serves as a prodrug linker, enhancing the solubility of hydrophobic chemotherapeutics. For instance, conjugation of doxorubicin via the Boc-protected phenylalanine increased aqueous solubility by 15-fold compared to the parent drug, while maintaining pH-sensitive release in tumor microenvironments .

ParameterValueSource
Permissible Exposure0.1 mg/m³ (TWA)
Skin DesignationYes

Comparative Analysis with Analogues

Boc-4-Cyano-L-Phenylalanine

The cyano analogue (CAS 131724-45-3) demonstrates enhanced dipole moments (5.2 D vs. 3.8 D), favoring β-sheet formation in protein engineering . Both derivatives share similar deprotection kinetics in TFA, but the tert-butyloxycarbonyl variant offers 3.2× higher lipophilicity (logP = 2.7 vs. 1.1) .

Recent Advances and Future Directions

Base-Mediated Deprotection

Building on Nakamura’s work, 2025 studies revealed that 1,8-diazabicycloundec-7-ene (DBU) in THF removes Boc groups from phenolic derivatives in 10 minutes at 25°C, enabling greener synthesis of tyrosine-containing peptides . This method avoids tert-butyl cation side products common in acid-mediated deprotection .

Neurological Applications

Ongoing research explores the compound’s ability to cross the blood-brain barrier (BBB) via LAT1 transporters. In murine models, Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine-conjugated levodopa showed 40% higher brain uptake than standard formulations, suggesting potential in Parkinson’s disease therapy .

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